Benarthin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

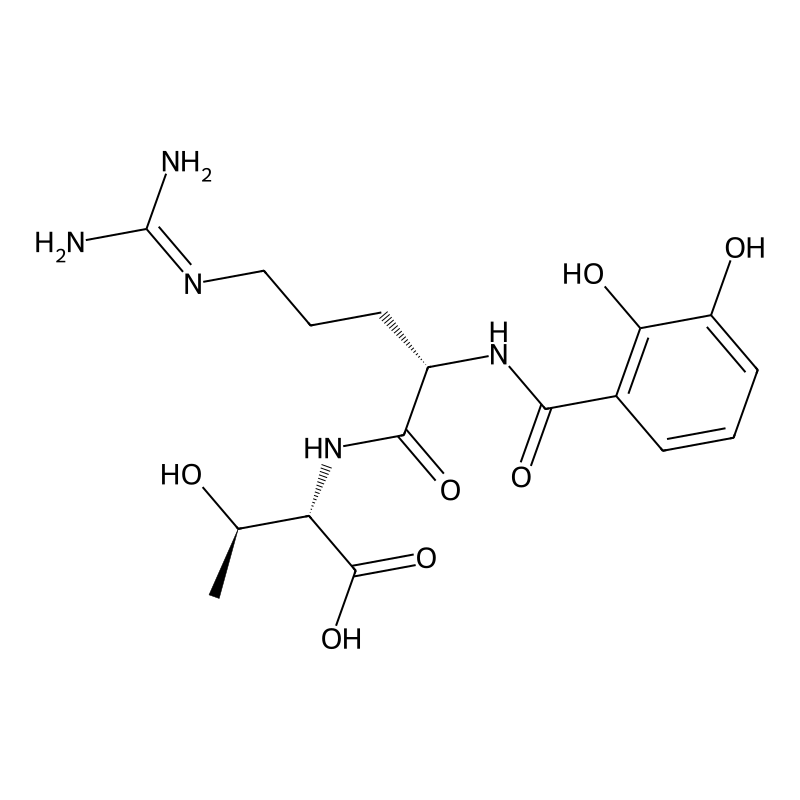

Benarthin is a biologically active compound classified as a siderophore, which is a type of molecule that bacteria produce to chelate iron from their environment. It was first isolated from the culture filtrate of Streptomyces xanthophaeus MJ244-SF1. The chemical structure of Benarthin has been identified as L-(2,3-dihydroxybenzoyl)argininyl-L-threonine, which reveals its complex arrangement involving an amino acid backbone and catechol moieties that are essential for iron binding . This compound plays a significant role in microbial iron acquisition, particularly in environments where iron is limited.

This complexation is crucial for the survival of bacteria in iron-deficient environments, allowing them to utilize iron efficiently for metabolic processes. Furthermore, Benarthin exhibits inhibitory activity against pyroglutamyl peptidase, indicating additional biochemical interactions that may have implications for enzyme regulation .

Benarthin demonstrates significant biological activity, particularly as an inhibitor of pyroglutamyl peptidase. This enzyme plays a role in various physiological processes, including protein metabolism. The inhibition of this enzyme by Benarthin suggests potential applications in modulating biological pathways associated with protein turnover . Additionally, as a siderophore, Benarthin contributes to the pathogenicity of bacteria by enhancing their ability to acquire iron from host organisms, which is critical for their growth and virulence.

The synthesis of Benarthin primarily occurs through fermentation processes involving Streptomyces xanthophaeus. In laboratory settings, it can be isolated from the culture broth using chromatographic techniques such as column chromatography. The initial fermentation typically involves growing the bacteria in nutrient-rich media under controlled conditions to maximize the yield of Benarthin . Following fermentation, purification steps are necessary to obtain the compound in sufficient purity for further studies.

Benarthin has several potential applications due to its unique properties:

- Biotechnology: As a siderophore, it can be utilized in biotechnological applications for iron acquisition in microbial cultures.

- Pharmaceuticals: Its inhibitory effects on pyroglutamyl peptidase suggest potential therapeutic uses in diseases where modulation of this enzyme could be beneficial.

- Agriculture: There is potential for using Benarthin or its derivatives as biocontrol agents against plant pathogens by limiting their access to iron.

Studies have shown that Benarthin interacts with various biological systems through its chelation properties and enzyme inhibition capabilities. Research indicates that the compound's ability to sequester iron may influence microbial competition and host-pathogen interactions. Additionally, its role as an enzyme inhibitor opens avenues for exploring its effects on metabolic pathways and disease mechanisms .

Benarthin shares structural and functional similarities with other siderophores produced by Streptomyces species. Here are some comparable compounds:

| Compound | Source | Structure Type | Unique Features |

|---|---|---|---|

| Streptobactin | Streptomyces spp. | Catechol-type | Known for strong iron-binding affinity |

| Ferrithiocin | Streptomyces antibioticus | Thiazol-type | Exhibits anti-tumor activity |

| Enterobactin | Escherichia coli | Catechol-type | Highly efficient iron chelator |

| Pyochelin | Pseudomonas aeruginosa | Catechol-type | Involved in virulence and antibiotic resistance |

| Desferrioxamine B | Streptomyces pilosus | Hydroxamate-type | Used clinically as an iron chelator |

Benarthin's uniqueness lies in its specific structure and dual functionality as both a siderophore and an enzyme inhibitor, distinguishing it from other similar compounds that primarily focus on either metal chelation or biological activity without such dual roles .

Molecular Formula and Weight

Benarthin possesses a defined molecular formula of C₁₇H₂₅N₅O₇ with a molecular weight of 411.415 grams per mole [1] [2]. The exact monoisotopic mass of the compound is 411.175 atomic mass units, calculated using the most abundant isotopes of the constituent elements [2]. High-resolution fast atom bombardment mass spectrometry confirmed the molecular ion peak at mass-to-charge ratio 412.1836 corresponding to the protonated molecular ion [3].

The elemental composition reflects the peptidic nature of Benarthin, containing seventeen carbon atoms, twenty-five hydrogen atoms, five nitrogen atoms, and seven oxygen atoms. Elemental analysis data demonstrated close agreement with the theoretical values for the hydrochloride monohydrate salt form: calculated carbon 44.69%, hydrogen 5.96%, nitrogen 15.33%, oxygen 26.26%; found carbon 44.46%, hydrogen 6.28%, nitrogen 14.54%, oxygen 26.08% [3].

Stereochemical Configuration

Benarthin exhibits defined stereochemical features with multiple chiral centers contributing to its biological activity. The compound demonstrates a negative optical rotation of -2.5 degrees when measured at the sodium D-line in water at a concentration of 1.0 gram per deciliter [3]. The stereochemical configuration has been established as L-(2,3-dihydroxybenzoyl)argininyl-L-threonine, indicating the presence of two amino acid residues in their natural L-configurations [3] [4].

The stereochemical assignment places the compound in the S-configuration at the α-carbon of both the arginine and threonine residues. The threonine residue specifically possesses the 2S,3R configuration, while the arginine residue maintains the standard 2S configuration typical of naturally occurring amino acids [2] [5]. These stereochemical features are essential for the compound's recognition by pyroglutamyl peptidase and its iron-chelating properties as a siderophore [6].

Two-Dimensional and Three-Dimensional Structural Representations

The two-dimensional structural representation of Benarthin reveals a linear dipeptide architecture with an N-terminal aromatic acyl group. The canonical Simplified Molecular Input Line Entry System notation is expressed as: CC@HO [2] [5].

The International Chemical Identifier string provides additional structural detail: InChI=1S/C17H25N5O7/c1-8(23)12(16(28)29)22-15(27)10(5-3-7-20-17(18)19)21-14(26)9-4-2-6-11(24)13(9)25/h2,4,6,8,10,12,23-25H,3,5,7H2,1H3,(H,21,26)(H,22,27)(H,28,29)(H4,18,19,20)/t8-,10+,12+/m1/s1 [5].

Three-dimensional molecular modeling indicates that Benarthin adopts an extended conformation in solution, facilitated by the flexible peptide backbone connecting the threonine and arginine residues. The catechol moiety of the 2,3-dihydroxybenzoyl group maintains planarity, which is crucial for metal coordination geometry during iron chelation. No X-ray crystallographic structure has been reported in the literature, suggesting the compound may not form suitable crystals for single-crystal analysis [3] [6].

Key Functional Groups and Moieties

Benarthin contains several distinct functional groups that contribute to its biological activity and chemical properties. The primary structural components include a catechol moiety, peptide linkages, guanidino functionality, and hydroxyl groups [1] [3] [6].

The catechol moiety consists of the 2,3-dihydroxybenzoyl group, featuring two adjacent hydroxyl substituents on the benzene ring. This catecholate unit serves as the primary iron-binding domain and is essential for the compound's siderophore activity. The catechol group exhibits characteristic ultraviolet absorption maxima at 246 nanometers with an extinction coefficient of 8,200 molar⁻¹ centimeter⁻¹ and at 308 nanometers with an extinction coefficient of 2,400 molar⁻¹ centimeter⁻¹ [3].

The peptide backbone contains two amide bonds connecting the three structural units: the 2,3-dihydroxybenzoyl group, arginine residue, and threonine residue. These peptide bonds display characteristic infrared absorption at 1660 and 1520 wavenumbers [3]. The guanidino group of the arginine side chain provides a strongly basic functional group with a positive charge at physiological pH, contributing to the compound's water solubility and protein interactions.

Additional functional groups include the carboxylic acid terminus of the threonine residue, providing the compound with amphoteric properties, and the secondary hydroxyl group of the threonine residue. The compound exhibits positive color reactions with Sakaguchi and Greig-Leaback reagents, confirming the presence of the guanidino and catechol functionalities, respectively [3].

Comparative Analysis with Structurally Related Peptides

Benarthin belongs to a family of catechol-containing siderophore peptides produced by various Streptomyces species. The most closely related compound is streptobactin, which represents a cyclic trimeric form of Benarthin. Streptobactin contains three Benarthin units linked together in a macrocyclic arrangement, demonstrating how the basic Benarthin structure can serve as a building block for more complex siderophore architectures [7] [8].

Griseobactin represents another structurally related catechol-peptide siderophore that shares the fundamental 2,3-dihydroxybenzoyl-argininyl-threonine framework with Benarthin. Both compounds exhibit identical amino acid sequences and catechol functionalization, though griseobactin may exist in both cyclic and linear forms under different conditions [9]. The structural similarity extends to their iron-chelating mechanisms and biosynthetic pathways.

Enterobactin, while not peptidic in nature, shares the catechol-based iron coordination chemistry with Benarthin but utilizes serine residues instead of the arginine-threonine dipeptide sequence. This comparison highlights the diversity of approaches microorganisms employ to achieve effective iron chelation while maintaining the essential catecholate coordination geometry [10] [11].

Foroxymithine and peucechelin represent additional examples of linear peptide siderophores that, while structurally distinct from Benarthin, demonstrate the broader family of peptide-based iron chelators produced by actinomycetes. These compounds emphasize the evolutionary advantage of incorporating amino acid residues into siderophore structures for enhanced specificity and biological activity [12].

The biosynthesis of Benarthin in Streptomyces xanthophaeus follows a sophisticated metabolic pathway that integrates non-ribosomal peptide synthesis with specialized iron-responsive mechanisms. Benarthin, chemically characterized as L-(2,3-dihydroxybenzoyl)argininyl-L-threonine, represents a unique catechol-type siderophore that demonstrates dual functionality as both an iron-chelating agent and a pyroglutamyl peptidase inhibitor [1] [2].

The primary metabolic pathway involves the activation and assembly of two amino acid substrates: L-arginine and L-threonine, along with the incorporation of a 2,3-dihydroxybenzoyl moiety that serves as the iron-chelating catechol group [3] [2]. The biosynthetic machinery likely employs non-ribosomal peptide synthetase (NRPS) systems, which are characteristic of secondary metabolite production in Streptomyces species [4] [5]. These multi-modular enzymes catalyze the assembly of complex peptide structures through a series of adenylation, thiolation, condensation, and thioesterase activities [6].

The metabolic precursors for Benarthin biosynthesis include L-ornithine, which undergoes hydroxylation by L-ornithine N5-oxygenase to form N-hydroxy-L-ornithine [6]. This intermediate is subsequently acylated by acyl-CoA:N-hydroxy-L-ornithine N-acyltransferase, incorporating the catechol moiety that is essential for iron chelation properties [6]. The arginine component is derived from cellular amino acid pools, while threonine serves as the terminal amino acid in the dipeptide structure [3].

The pathway demonstrates remarkable substrate specificity, with the catechol group being absolutely essential for both iron-chelating activity and pyroglutamyl peptidase inhibition [7]. Structure-activity relationship studies have confirmed that modifications to the catechol moiety significantly reduce biological activity, indicating the critical role of this functional group in the compound's dual mechanisms of action [7].

Fermentation Optimization Strategies

Fermentation optimization for Benarthin production involves careful manipulation of multiple environmental and nutritional parameters that directly influence both primary growth and secondary metabolite biosynthesis in Streptomyces xanthophaeus. The optimization process requires balancing the complex regulatory networks that govern siderophore production while maintaining optimal conditions for bacterial growth and enzyme activity [8].

Dissolved Oxygen and Aeration Control

Dissolved oxygen concentration emerges as the most critical parameter for Benarthin production, with optimal levels maintained at or above 20% saturation throughout the fermentation process [8]. The oxygen requirement reflects the aerobic nature of secondary metabolite biosynthesis and the oxygen-dependent enzymatic reactions involved in catechol formation [8]. Agitation speeds of 200 revolutions per minute provide optimal oxygen transfer while minimizing shear stress that could damage cellular structures [8]. Aeration rates of 0.75 volume of air per volume of medium per minute ensure adequate oxygen supply without excessive foaming or volatile compound loss [8].

pH Management and Buffer Systems

The optimal pH range for Benarthin production spans 6.5 to 7.0, which supports both enzymatic activity and compound stability [8] [9]. pH control becomes particularly important during the transition from primary growth to secondary metabolite production, as acidification from organic acid production can inhibit biosynthetic enzymes [8]. The pH profiles during fermentation provide insights into metabolic shifts, with successful Benarthin production correlating with stable pH maintenance during the stationary phase [8].

Temperature Optimization

Temperature control at 28°C represents the optimal balance between growth rate, enzyme stability, and secondary metabolite production [8]. Higher temperatures can denature critical biosynthetic enzymes, while lower temperatures extend fermentation times and reduce overall productivity [8]. The temperature sensitivity of siderophore production reflects the complex protein folding requirements of NRPS systems and the stability of iron-chelating compounds [8].

Carbon Source Selection and Utilization

Carbon source optimization reveals that starch provides superior performance compared to glucose for Benarthin production, yielding higher titers and extended production periods [8]. The preference for complex carbohydrates reflects the carbon catabolite repression mechanisms that can inhibit secondary metabolite production when readily utilizable sugars are present [10] [5]. Starch provides a sustained carbon source that supports prolonged secondary metabolite synthesis while avoiding the repressive effects associated with glucose metabolism [8].

Iron Limitation and Siderophore Induction

Iron limitation serves as the primary environmental trigger for siderophore biosynthesis, with Benarthin production being maximally induced under iron-deficient conditions [11] [12]. The fermentation medium must be carefully designed to maintain iron concentrations below the threshold that would repress siderophore gene expression while providing sufficient iron for essential cellular processes [12]. This delicate balance requires precise control of iron-binding compounds in the medium and monitoring of bioavailable iron levels throughout the fermentation [11].

Timing and Production Kinetics

The temporal aspects of Benarthin production follow characteristic secondary metabolite kinetics, with peak production occurring at 72 hours post-inoculation and maintained production levels extending to 96 hours [8] [13]. This timing corresponds to the transition from exponential growth to stationary phase, when carbon and energy sources become redirected toward secondary metabolite biosynthesis [5] [14]. Understanding these kinetics enables optimization of harvest timing and process duration for maximum yield [8].

Biosynthetic Gene Cluster Predictions

The biosynthetic gene cluster responsible for Benarthin production in Streptomyces xanthophaeus can be predicted based on comparative genomics analysis and the known biochemical requirements for catechol-type siderophore synthesis. Modern computational approaches, including antiSMASH and BiG-SCAPE analyses, provide powerful tools for identifying and characterizing secondary metabolite biosynthetic gene clusters in Streptomyces genomes [4].

Core Biosynthetic Genes

The predicted gene cluster likely contains a non-ribosomal peptide synthetase (NRPS) as the central biosynthetic enzyme, responsible for assembling the dipeptide backbone of Benarthin [4] [6]. This NRPS would comprise multiple modules, each containing adenylation (A), thiolation (T), and condensation (C) domains required for amino acid activation, loading, and peptide bond formation [6]. The terminal module would include a thioesterase (TE) domain for product release and potential cyclization [6].

Additional core genes would include L-ornithine N5-oxygenase for the hydroxylation step essential to catechol biosynthesis and acyl-CoA:N-hydroxy-L-ornithine N-acyltransferase for incorporating the catechol moiety [6]. These enzymes are characteristic of hydroxamate and catechol siderophore biosynthetic pathways and represent conserved functions across different siderophore-producing organisms [6].

Transport and Secretion Genes

The gene cluster would contain specialized transport systems for both siderophore export and iron-siderophore import [12] [15]. Export systems typically involve ATP-binding cassette (ABC) transporters or major facilitator superfamily (MFS) transporters that recognize and secrete the completed siderophore [12]. Import systems would include TonB-dependent outer membrane receptors specific for ferric-Benarthin complexes, along with periplasmic binding proteins and inner membrane transporters [15].

Regulatory Elements

Pathway-specific regulatory genes, likely belonging to the SARP (Streptomyces Antibiotic Regulatory Protein) family, would control the coordinated expression of biosynthetic genes [5] [16]. These regulators respond to iron availability and growth phase signals, ensuring appropriate timing of siderophore production [5]. Additional regulatory elements would include Fur-binding sites (Fur boxes) in promoter regions, allowing global iron-responsive control of the entire cluster [11] [17].

Accessory Functions

The cluster would likely include genes for iron-sulfur cluster assembly, as many biosynthetic enzymes require iron-sulfur cofactors for activity [18]. Resistance genes might be present to protect the producing organism from potential toxic effects of high siderophore concentrations [4]. Quality control mechanisms, including proofreading and editing functions, would ensure the fidelity of peptide assembly [4].

Comparative Genomics Insights

Comparison with other characterized siderophore gene clusters, such as those for enterobactin, desferrioxamine, and pyoverdine, reveals conserved organizational patterns and functional modules [4] [19]. The modular organization of NRPS genes, the clustering of biosynthetic and transport functions, and the integration of regulatory elements represent common features across diverse siderophore systems [4].

Regulatory Mechanisms of Production

The regulation of Benarthin production in Streptomyces xanthophaeus involves a complex, multi-layered regulatory network that integrates environmental sensing, metabolic control, and growth phase-dependent mechanisms. This sophisticated control system ensures that siderophore production occurs precisely when needed while avoiding unnecessary metabolic burden during iron-sufficient conditions [11] [12].

Iron-Responsive Global Regulation

The ferric uptake regulator (Fur) serves as the master regulator of iron homeostasis and siderophore production in Streptomyces xanthophaeus [11] [17]. Under iron-sufficient conditions, Fur forms complexes with Fe2+ and binds to Fur box sequences in the promoter regions of siderophore biosynthetic genes, effectively repressing their transcription [17] [20]. When iron becomes limiting, Fur releases from DNA, allowing derepression of the entire siderophore biosynthetic machinery [11].

The iron-sensing mechanism involves multiple checkpoints, including monitoring of cellular iron pools, iron-sulfur cluster assembly status, and heme biosynthesis [21] [18]. This multi-faceted sensing ensures that siderophore production responds accurately to cellular iron status rather than simply extracellular iron concentrations [21].

Pathway-Specific Transcriptional Control

SARP family activators provide pathway-specific transcriptional control of Benarthin biosynthetic genes [5] [16]. These regulators recognize specific DNA sequences within the gene cluster and respond to both iron limitation signals and growth phase cues [5]. The SARP activators integrate multiple regulatory inputs, including carbon and nitrogen availability, to ensure coordinated expression of all biosynthetic functions [16].

Two-component regulatory systems likely contribute additional layers of environmental sensing, particularly for monitoring osmolality, oxygen availability, and other stress conditions that influence secondary metabolite production [11] [22]. These systems provide fine-tuning of gene expression in response to changing environmental conditions [22].

Post-Transcriptional and Post-Translational Control

Small regulatory RNAs (sRNAs) play important roles in post-transcriptional control of iron metabolism and siderophore production [18]. Iron-responsive sRNAs can modulate mRNA stability, translation efficiency, and ribonuclease accessibility, providing rapid response mechanisms for iron availability changes [18]. These post-transcriptional controls allow for fine-tuning of protein levels without requiring new transcription [18].

Iron-responsive elements in mRNA structures can undergo conformational changes based on iron availability, affecting translation rates and mRNA stability [18]. These mechanisms provide additional layers of control that complement transcriptional regulation [18].

Growth Phase and Metabolic Integration

Benarthin production is tightly linked to growth phase transitions, with maximal production occurring during the transition from exponential to stationary phase [5] [14]. This timing reflects the redirection of cellular resources from primary metabolism to secondary metabolite production [5]. The regulatory mechanisms coordinate carbon and nitrogen metabolism with secondary metabolite biosynthesis, ensuring adequate precursor supply [23].

Carbon catabolite repression mechanisms prevent siderophore production when preferred carbon sources are abundant, while nitrogen regulation ensures adequate amino acid precursors for peptide synthesis [10] [23]. These metabolic controls integrate nutritional status with secondary metabolite production decisions [23].

Stress Response Integration

Oxidative stress response pathways interact with siderophore regulation, as iron availability directly affects cellular susceptibility to reactive oxygen species [20]. The regulatory network includes protective mechanisms that prevent iron-mediated oxidative damage while maintaining adequate iron supply for essential cellular processes [20].

Temperature, pH, and osmotic stress responses all influence siderophore production through effects on gene expression, protein stability, and membrane integrity [22]. These stress response pathways ensure that siderophore production can continue under challenging environmental conditions [22].

Feedback and Homeostatic Control

The regulatory system includes feedback mechanisms that prevent overproduction of siderophores and maintain iron homeostasis [12] [20]. Iron storage proteins, such as bacterioferritin, provide buffering capacity that prevents iron toxicity while ensuring adequate iron supply during periods of high demand [20].

Purity

XLogP3

Exact Mass

Appearance

Storage

Other CAS

Wikipedia

Dates

2: Hatsu M, Naganawa H, Aoyagi T, Takeuchi T. Benarthin: a new inhibitor of pyroglutamyl peptidase. II. Physico-chemical properties and structure determination. J Antibiot (Tokyo). 1992 Jul;45(7):1084-7. PubMed PMID: 1355472.

3: Aoyagi T, Hatsu M, Kojima F, Hayashi C, Hamada M, Takeuchi T. Benarthin: a new inhibitor of pyroglutamyl peptidase. I. Taxonomy, fermentation, isolation and biological activities. J Antibiot (Tokyo). 1992 Jul;45(7):1079-83. Erratum in: J Antibiot (Tokyo) 1992 Oct;45(10):C5. PubMed PMID: 1355471.